![molecular formula C9H5Cl2NO B2706459 5-(3,4-Dichlorophenyl)isoxazole CAS No. 138716-63-9](/img/structure/B2706459.png)
5-(3,4-Dichlorophenyl)isoxazole
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Overview
Description
5-(3,4-Dichlorophenyl)isoxazole is a chemical compound with the CAS Number: 138716-63-9 and a molecular weight of 214.05 . It is also known by the synonyms 5-(3,4-Dichlorophenyl)-1,2-oxazole, and 1,2-Dichloro-4-(isoxazol-5-yl)benzene .
Molecular Structure Analysis
The molecular structure of 5-(3,4-Dichlorophenyl)isoxazole includes a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H .Physical And Chemical Properties Analysis
5-(3,4-Dichlorophenyl)isoxazole is a solid at ambient temperature . Its IUPAC name is 5-(3,4-dichlorophenyl)isoxazole .Scientific Research Applications
Structural Analysis and Synthesis
- Docking studies and crystal structure analysis of tetrazole derivatives reveal insights into their molecular configurations and potential interactions with biological targets, which could inform the design and optimization of similar compounds like 5-(3,4-Dichlorophenyl)isoxazole for specific applications (Al-Hourani et al., 2015).
- The synthesis and crystal structure analysis of thiadiazole and isoxazole compounds, along with quantum chemical calculations, offer insights into their electronic properties and potential reactivity, which are crucial for designing compounds with desired chemical and biological properties (Eryılmaz et al., 2016).
Biological Activities
- Novel N-phenyl-5-carboxamidyl isoxazoles have been investigated for their anticancer activity, highlighting the potential of isoxazole derivatives in therapeutic applications. One derivative showed significant activity against colon cancer cells, suggesting that similar compounds might have applications in cancer therapy (Shaw et al., 2012).
- Isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial and antitubercular activity, supported by molecular docking studies. This research demonstrates the potential of isoxazole derivatives in developing new antimicrobial agents (Shingare et al., 2018).
Safety and Hazards
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The future directions in the field of isoxazole research include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives have been studied for their potential chemotherapeutic activity against drug-resistant mycobacterium tuberculosis .
Mode of Action
Isoxazole derivatives are known to exhibit potent in vitro activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .
Biochemical Pathways
Isoxazole derivatives have been associated with antitubercular activity, suggesting they may influence pathways related to mycobacterium tuberculosis .
Result of Action
Isoxazole derivatives have shown potent in vitro activity against mycobacterium tuberculosis, indicating they may have a significant impact at the cellular level .
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOHHYCVNOHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NO2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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